molecular formula C12H17NO B1580416 (1-Benzylpyrrolidin-2-yl)methanol CAS No. 67131-44-6

(1-Benzylpyrrolidin-2-yl)methanol

Cat. No. B1580416
CAS RN: 67131-44-6
M. Wt: 191.27 g/mol
InChI Key: ZAIQBJPTOXDDKA-UHFFFAOYSA-N
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Description

“(1-Benzylpyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 67131-44-6 . It has a molecular weight of 191.27 and its IUPAC name is (1-benzyl-2-pyrrolidinyl)methanol .


Molecular Structure Analysis

The molecular formula of “(1-Benzylpyrrolidin-2-yl)methanol” is C12H17NO . The InChI Code is 1S/C12H17NO/c14-10-12-7-4-8-13 (12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 .


Physical And Chemical Properties Analysis

“(1-Benzylpyrrolidin-2-yl)methanol” has a molecular weight of 191.27 . The density is 1.082g/cm3 . The boiling point is 313.3ºC at 760 mmHg .

Scientific Research Applications

Structure Directing Agent in Microporous Aluminophosphates

(1-Benzylpyrrolidin-2-yl)methanol has been utilized as a chiral structure directing agent for synthesizing microporous aluminophosphates with AFI-type structure. This includes materials like AlPO-5, SAPO-5, MgAPO-5, and others, showcasing potential catalytic properties (Gómez-Hortigüela et al., 2007).

Asymmetric Addition in Organic Chemistry

In organic chemistry, (1-Benzylpyrrolidin-2-yl)methanol has been used to promote asymmetric additions of phenylacetylene to ketones. This method helps in preparing chiral propargylic alcohols with good yields and moderate enantioselectivity (Ding et al., 2006).

Double Reduction of Cyclic Sulfonamides

The compound has been involved in the double reduction of cyclic sulfonamides for synthesizing related chemical structures. This process is part of constructing molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).

Potential Antagonist in Biochemical Pharmacology

Benzylpyrrolidine amides, related to (1-Benzylpyrrolidin-2-yl)methanol, have been synthesized and tested for potential biochemical and pharmacological applications. This includes its role as an antagonist of excitatory amino acids and in anticonvulsant activities (Valenta et al., 1996).

properties

IUPAC Name

(1-benzylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIQBJPTOXDDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340256
Record name (1-benzylpyrrolidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylpyrrolidin-2-yl)methanol

CAS RN

67131-44-6
Record name (1-benzylpyrrolidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 5,000 ml 3-necked roundbottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of lithium aluminum hydride (54.0 g, 1.42 mol) in tetrahydrofuran (3,500 ml) at 0° C. This was followed by the dropwise addition of a solution of ethyl 1-benzylprolinate (330 g, 1.42 mol) in tetrahydrofuran (500 ml), maintaining an internal temperature of 0° C. (2 hours total addition time). The resulting solution was allowed to stir for 2 hours while the temperature was maintained at 0° C. The reaction mixture was then quenched by the addition of water. The solution was filtered, and the filtration residue was washed once with 500 ml of tetrahydrofuran. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. The residue was dissolved in 3,000 ml of ethyl acetate, dried over sodium sulfate, filtered and concentrated to afford 1-benzylpyrrolidin-2-yl)methanol, which was used without further purification.
Quantity
54 g
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reactant
Reaction Step One
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330 g
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reactant
Reaction Step Two
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500 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution (0.06M) of benzyl 1-benzylprolinate in THF was cooled in an ice bath and treated with LiAlH4 (3 eq). The resulting mixture was stirred at RT for 3 h, before being quenched by the addition of H2O. The resulting mixture was stirred at RT for 30 min and then filtered through a pad of Solka-Floc and the filtrate concentrated in vacuo. The crude was purified by FC (PE/EtOAc 6:4+1% NEt3) to afford the title compound as an off-white solid (62%). 1H NMR (400 MHz, CDCl3) 1.66-1.81 (m, 2H), 1.82-1.97 (m, 2H), 2.25-2.34 (m, 1H), 2.40-2.53 (m, 1H), 2.71-2.77 (m, 1H), 2.94-3.01 (m, 1H), 3.34-3.39 (m, 1H), 3.40-3.45 (m, 1H), 3.63-3.68 (m, 1H), 3.95-3.99 (m, 1H), 7.26-7.30 (m, 5H).
Name
benzyl 1-benzylprolinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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